8-Bromoquinolizin-4-one
Description
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Properties
IUPAC Name |
8-bromoquinolizin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFDNPGGGHEXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C=CC(=CC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Bromoquinolizin-4-one: A Versatile Scaffold for Advanced Heteroaromatic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinolizine core is a privileged N-bridgehead heterocyclic motif present in numerous natural products and pharmacologically active compounds. The introduction of a bromine atom at the 8-position of the quinolizin-4-one scaffold creates a highly versatile and powerful building block for the synthesis of complex heteroaromatic systems. This guide provides a comprehensive overview of 8-Bromoquinolizin-4-one, detailing its synthetic utility and exploring its reactivity in key transformations. We will delve into the mechanistic underpinnings of its application in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and its potential in cycloaddition chemistry. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent synthon for drug discovery and materials science.
Introduction: The Strategic Value of 8-Bromoquinolizin-4-one
Heteroaromatic compounds form the cornerstone of modern medicinal chemistry and materials science.[1] The quinolizinium scaffold, in particular, has garnered significant interest due to its presence in bioactive alkaloids and its applications as DNA intercalators, photosensitizers, and fluorescent probes.[2] 8-Bromoquinolizin-4-one emerges as a strategically important intermediate. The electron-withdrawing nature of the quinolizinone core, combined with the synthetically versatile carbon-bromine bond, opens a gateway to a vast chemical space.
The C-Br bond at the 8-position is primed for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of substituents (aryl, alkyl, alkynyl, etc.), enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide will demonstrate how 8-Bromoquinolizin-4-one can be employed to generate libraries of novel, densely functionalized heteroaromatics.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic power of 8-Bromoquinolizin-4-one lies in the reactivity of its C8-Br bond. This section details the primary reaction classes that make it an indispensable tool for synthetic chemists.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are central to the utility of 8-Bromoquinolizin-4-one.[3] These reactions offer a mild and functional-group-tolerant method for constructing new carbon-carbon bonds.[4]
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[4] This reaction is ideal for accessing 8-aryl or 8-heteroaryl quinolizinones, a common motif in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts featuring specialized phosphine ligands (e.g., SPhos, XPhos) can offer improved yields and broader substrate scope, particularly with challenging coupling partners.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Generic Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.
Detailed Protocol: Synthesis of 8-(4-methoxyphenyl)quinolizin-4-one
-
To a reaction vessel, add 8-Bromoquinolizin-4-one (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (10 mL) and water (2 mL) via syringe.
-
Heat the mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 | [5] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 95 | [6] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | [6] |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 75 | [5] |
Note: Yields are based on analogous reactions with related bromo-heterocycles and serve as a predictive guide.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for introducing rigid alkynyl linkers, which are useful in materials science and as precursors for further transformations (e.g., into triazoles via click chemistry).
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically requires both a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to form the reactive copper acetylide).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr byproduct.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst.
Catalytic Cycle for Palladium/Copper-Catalyzed Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of 8-(phenylethynyl)quinolizin-4-one
-
To a Schlenk flask, add 8-Bromoquinolizin-4-one (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.5 mmol).
-
Stir the reaction at room temperature for 8-12 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Premier C-N Bond Forming Strategy
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for the palladium-catalyzed formation of C-N bonds between aryl halides and a vast array of amines.[7]
Causality Behind Experimental Choices:
-
Ligand is Key: The choice of phosphine ligand is critical and dictates the scope of the reaction. Bulky, electron-rich ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step, which is the C-N bond-forming step.
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Detailed Protocol: Synthesis of 8-(morpholino)quinolizin-4-one
-
To an oven-dried reaction tube, add 8-Bromoquinolizin-4-one (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Heat the mixture in a sealed tube at 100-110 °C for 16-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative under certain conditions. For SNAr to occur, the aromatic ring must be sufficiently electron-poor, typically achieved by the presence of strong electron-withdrawing groups. The quinolizin-4-one system is inherently somewhat electron-deficient, which may facilitate this reaction with strong nucleophiles at high temperatures. The presence of activating groups, such as a nitro group, on the quinoline scaffold has been shown to significantly enhance reactivity towards SNAr.
Proposed Protocol for SNAr with a Thiolate Nucleophile
-
In a sealed vessel, dissolve 8-Bromoquinolizin-4-one (1.0 mmol) in a polar aprotic solvent like DMF or NMP (5 mL).
-
Add the sodium salt of the desired thiol (e.g., sodium thiophenoxide, 1.5 mmol).
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and pour into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Advanced Applications & Future Outlook: Cycloaddition Reactions
Beyond substitution and coupling, the quinolizinone core itself possesses potential for cycloaddition reactions. A cycloaddition is a reaction in which two or more unsaturated molecules combine to form a cyclic adduct.[8] The diene-like character within the heterocyclic system could potentially be exploited in Diels-Alder or [4+2] cycloaddition reactions, offering a pathway to complex, fused polycyclic systems.[9][10] While this application for 8-Bromoquinolizin-4-one is speculative and requires experimental validation, it represents an exciting frontier for expanding its synthetic utility.
Conceptual [4+2] Cycloaddition
Caption: Conceptual pathway for a Diels-Alder type reaction.
Conclusion
8-Bromoquinolizin-4-one is a potent and versatile building block poised to accelerate the synthesis of novel heteroaromatic compounds. Its true strength lies in the strategic placement of the bromine atom on an activated heterocyclic core, enabling a suite of high-efficiency transformations. Through robust and well-understood methodologies like Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, chemists can readily access a diverse range of 8-substituted quinolizinones. This guide has provided the foundational knowledge, mechanistic rationale, and actionable protocols necessary for researchers to confidently incorporate this valuable synthon into their programs, paving the way for the next generation of therapeutics and advanced materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- Wikipedia. (n.d.). Cycloaddition.
- Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ChemTalk. (2023). Cycloaddition Reactions.
- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions.
- PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- MDPI. (2023). Synthesis of Heteroaromatic Compounds.
- ResearchGate. (n.d.). Synthesis of Quinolizinium-Type Heteroaromatics via a Carbene Intermediate | Request PDF.
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- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cycloaddition - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
History and development of quinolizinone ring systems in medicinal chemistry
The History and Development of Quinolizinone Ring Systems in Medicinal Chemistry
Executive Summary: The Bridgehead Nitrogen Scaffold
The quinolizinone ring system represents a distinct class of nitrogen-containing heterocycles characterized by a bicyclic structure with a bridgehead nitrogen atom.[1] Unlike their ubiquitous cousins, the quinolones (benzopyridines) and quinazolinones (benzopyrimidines), quinolizinones (specifically 4H-quinolizin-4-ones) offer a unique electronic and steric profile.[2] They serve as critical bioisosteres in antibacterial drug design and form the core of the FDA-approved neuroactive agent, Tetrabenazine .
This guide explores the medicinal chemistry evolution of this scaffold, distinguishing between the benzo[a]quinolizine systems (CNS active) and 4H-quinolizin-4-one systems (Anti-infective), providing actionable synthetic protocols and mechanistic insights.[2]
Structural Classification & Pharmacophore Analysis
To navigate this field, one must distinguish between three structurally related but pharmacologically distinct systems.
| Scaffold Class | Structure Description | Key Therapeutic Area | Representative Drug/Lead |
| 4H-Quinolizin-4-one | Bicyclic, 10- | Antibacterial (DNA Gyrase inhibition) | Rifaquizinone (TNP-2092) |
| Benzo[a]quinolizine | Tricyclic system.[2] Benzene fused to the quinolizine core. | CNS (VMAT2 inhibition) | Tetrabenazine |
| Quinolizidine | Fully reduced, saturated bicyclic system.[2] | Natural Alkaloids | Lupinine , Sparteine |
Bioisosterism: Quinolone vs. Quinolizinone
In antibacterial chemistry, the 4H-quinolizin-4-one is a direct bioisostere of the 4-quinolone (e.g., Ciprofloxacin).[2]
-
Quinolone: N1 is part of the ring; C4 is the carbonyl.
-
Quinolizinone: The N1 of the quinolone is replaced by a bridgehead carbon, and the bridgehead nitrogen corresponds to the C4a position of the quinolone. This shift maintains the planar topology required for intercalation into the DNA-Gyrase complex while altering solubility and metabolic stability.
The FDA Anchor: Benzo[a]quinolizines in CNS Therapy
The most commercially significant application of this ring system is Tetrabenazine (Xenazine), the first FDA-approved drug for Huntington's chorea.
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine acts as a reversible high-affinity inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) .
-
Physiological Role: VMAT2 transports monoamines (dopamine, serotonin, norepinephrine) from the cytosol into synaptic vesicles.[4]
-
Drug Action: By inhibiting VMAT2, Tetrabenazine prevents the storage of monoamines, leading to their rapid degradation by Monoamine Oxidase (MAO) in the cytosol. This results in the depletion of dopamine, reducing the hyperkinetic movements associated with Huntington's disease.
Synthesis of Tetrabenazine (The Mannich Approach)
The industrial synthesis relies on a classic Robinson annulation-type sequence involving a Mannich base.
Protocol 1: Synthesis of Tetrabenazine
-
Concept: Condensation of a dihydroisoquinoline with an aminomethyl ketone.[5]
-
Reagents: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, 3-((dimethylamino)methyl)heptan-2-one.[2]
Step-by-Step Methodology:
-
Preparation of Mannich Base: React 2-heptanone with dimethylamine hydrochloride and paraformaldehyde to yield 3-((dimethylamino)methyl)heptan-2-one.[2]
-
Quaternization (Optional but improves yield): Treat the Mannich base with methyl iodide to form the quaternary ammonium salt (more reactive leaving group).
-
Condensation:
-
Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline HCl (1.0 equiv) and the Mannich base (1.2 equiv) in Ethanol/Water (1:1).
-
Heat to reflux (approx. 90°C) for 6–12 hours.
-
Mechanism: The enol form of the ketone attacks the iminium ion generated from the dihydroisoquinoline, followed by cyclization.
-
-
Workup: Cool to room temperature. The product often precipitates or is extracted with Dichloromethane (DCM).
-
Purification: Recrystallization from Methanol yields racemic Tetrabenazine.
[2][3][4][6]
The Antibacterial Odyssey: 4H-Quinolizin-4-ones
While benzo-fused systems dominate CNS therapy, the isolated 4H-quinolizin-4-one scaffold has emerged as a potent scaffold for next-generation antibiotics, specifically designed to overcome fluoroquinolone resistance.[2]
Rifaquizinone (TNP-2092): The Hybrid Strategy
Rifaquizinone represents the pinnacle of quinolizinone development. It is a "multivalent" drug that covalently links a Rifamycin core (RNA Polymerase inhibitor) to a Quinolizinone core (DNA Gyrase inhibitor).[2]
-
Rationale: Spontaneous resistance to Rifamycin develops rapidly (single point mutation).[2] Resistance to quinolones is also common.
-
Synergy: By tethering them, the molecule creates a high local concentration of both pharmacophores. Even if a bacterium is resistant to one half, the other half remains lethal ("Dual-Targeting").[2]
-
Structure: The quinolizinone moiety acts as a bioisostere to the fluoroquinolone, maintaining binding affinity to the Gyrase-DNA complex but offering a chemical handle for the linker.
Modern Synthesis: Gold-Catalyzed Cyclization
Traditional methods (Gould-Jacobs) require harsh temperatures (250°C).[2] Modern medicinal chemistry employs transition metal catalysis for milder, regioselective access to substituted quinolizinones.
Protocol 2: Gold(I)-Catalyzed Synthesis of 4H-Quinolizin-4-ones
-
Reference: Tetrahedron 2020, 76, 131409.
-
Substrate: 2-Pyridylalkynes (alkyne tethered to the pyridine ring).[2]
Step-by-Step Methodology:
-
Reagents: 2-(Phenylethynyl)pyridine (1.0 equiv), NaAuCl4 (2-5 mol%), Methanol (Solvent).[2]
-
Reaction Setup:
-
Conditions: Stir at 60°C for 4–8 hours.
-
Mechanism:
-
Purification: Flash column chromatography (Hexane/EtOAc).
Comparative Biological Profile
The following table summarizes the key biological data comparing the Quinolizinone scaffold against standard therapeutics.
| Feature | Ciprofloxacin (Fluoroquinolone) | Rifaquizinone (Quinolizinone Hybrid) | Tetrabenazine (Benzoquinolizine) |
| Primary Target | DNA Gyrase / Topo IV | RNA Pol + DNA Gyrase | VMAT2 Transporter |
| Binding Mode | Intercalation + Mg2+ bridge | Dual-site binding | Allosteric inhibition |
| Resistance Profile | High (Efflux, Target mutation) | Low (Dual mechanism) | N/A (Non-infectious) |
| Metabolic Stability | Moderate | High (Prodrug/Codrug design) | Rapid metabolism to dihydro-TBZ |
| Key Indication | UTI, Pneumonia | Prosthetic Joint Infection (PJI) | Huntington's Chorea |
References
-
Tetrabenazine Approval & Pharmacology
-
Rifaquizinone (TNP-2092)
-
Quinolizinone Synthesis Review
-
Enzymatic Synthesis of Quinolizinones
-
Tetrabenazine Synthesis Protocol
Sources
- 1. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifaquizinone | C65H81FN6O15 | CID 135525482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epdf.pub [epdf.pub]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 8-Bromoquinolizin-4-one
Introduction: The Significance and Synthetic Challenges of 8-Bromoquinolizin-4-one
The quinolizin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic and steric properties. The introduction of a bromine atom at the 8-position of this core structure, yielding 8-Bromoquinolizin-4-one, offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery and the development of novel organic materials.
Despite its potential, the scalable synthesis of 8-Bromoquinolizin-4-one presents significant challenges. Direct electrophilic bromination of the parent quinolizin-4-one often leads to a mixture of regioisomers, with a lack of selectivity for the 8-position. Furthermore, many of the reported syntheses of substituted quinolizinones are not amenable to large-scale production due to harsh reaction conditions, the use of expensive or hazardous reagents, and low overall yields.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable, two-step synthesis of 8-Bromoquinolizin-4-one. The protocols are designed with scalability, efficiency, and regioselectivity in mind, drawing upon modern catalytic methods to address the inherent challenges of this synthesis.
Proposed Scalable Synthetic Route
The proposed synthetic strategy involves two key stages:
-
Construction of the Quinolizin-4-one Core: A Rhodium(III)-catalyzed oxidative annulation of a readily available pyridin-2(1H)-one with an alkyne to scalably produce a functionalized 4H-quinolizin-4-one.
-
Regioselective C8-Bromination: A directed, Rhodium(III)-catalyzed C-H activation and bromination at the 8-position of a quinolizin-4-one N-oxide intermediate. This two-step functionalization ensures high regioselectivity, which is difficult to achieve through direct bromination.
Part 1: Scalable Synthesis of the Quinolizin-4-one Core
This protocol is adapted from the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes, a method demonstrating good functional group tolerance and potential for scalability[1].
Protocol 1: Rh(III)-Catalyzed Synthesis of a Model Quinolizin-4-one
Objective: To synthesize a substituted quinolizin-4-one on a gram-scale.
Materials and Equipment:
-
Pyridin-2(1H)-one
-
Diphenylacetylene
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk flask or equivalent reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
Reaction Setup:
-
To a 250 mL oven-dried Schlenk flask, add pyridin-2(1H)-one (1.0 g, 10.5 mmol, 1.0 equiv.), diphenylacetylene (2.0 g, 11.2 mmol, 1.07 equiv.), [Cp*RhCl₂]₂ (324 mg, 0.525 mmol, 5 mol %), AgSbF₆ (361 mg, 1.05 mmol, 10 mol %), and Cu(OAc)₂ (1.9 g, 10.5 mmol, 1.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane (100 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts, and wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinolizin-4-one derivative.
-
Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometry |
| Pyridin-2(1H)-one | 95.10 | 1.0 | 10.5 | 1.0 equiv. |
| Diphenylacetylene | 178.23 | 2.0 | 11.2 | 1.07 equiv. |
| [Cp*RhCl₂]₂ | 618.32 | 0.324 | 0.525 | 5 mol % |
| AgSbF₆ | 343.62 | 0.361 | 1.05 | 10 mol % |
| Cu(OAc)₂ | 181.63 | 1.9 | 10.5 | 1.0 equiv. |
| Anhydrous DCE | - | 100 mL | - | - |
Expected Yield: 60-80%
Scientific Rationale:
The Rh(III) catalyst, in conjunction with the silver salt co-catalyst, facilitates a double C-H activation on the pyridin-2(1H)-one. The copper(II) acetate acts as an oxidant in the catalytic cycle. This method is advantageous for its scalability due to the use of a catalytic amount of the precious metal and the relatively mild reaction conditions. The choice of a chlorinated solvent like DCE is often crucial for the efficiency of Rh(III)-catalyzed C-H activation reactions.
Part 2: Regioselective C8-Bromination of the Quinolizin-4-one Core
This part of the protocol is adapted from the highly regioselective Rh(III)-catalyzed C8-bromination of quinoline N-oxides, which has been demonstrated to be effective on a gram scale[2][3][4]. The key to achieving C8 selectivity is the use of an N-oxide directing group. Therefore, the quinolizin-4-one synthesized in Part 1 must first be converted to its corresponding N-oxide.
Protocol 2a: Synthesis of Quinolizin-4-one N-oxide
Objective: To synthesize the N-oxide of the quinolizin-4-one prepared in Part 1.
Materials and Equipment:
-
Quinolizin-4-one from Part 1
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup:
-
Dissolve the quinolizin-4-one (1.0 equiv.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add m-CPBA (1.2-1.5 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The crude N-oxide is often of sufficient purity for the next step, or it can be purified by column chromatography or recrystallization.
-
Protocol 2b: Rh(III)-Catalyzed Regioselective C8-Bromination
Objective: To regioselectively brominate the quinolizin-4-one N-oxide at the C8 position.
Materials and Equipment:
-
Quinolizin-4-one N-oxide from Protocol 2a
-
N-Bromosuccinimide (NBS)
-
[Cp*RhCl₂]₂
-
AgSbF₆
-
NaOAc (Sodium acetate)
-
Trifluoroethanol (TFE)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the quinolizin-4-one N-oxide (1.0 equiv.), NBS (1.1 equiv.), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and NaOAc (20 mol %).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add trifluoroethanol as the solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-Bromoquinolizin-4-one N-oxide.
-
-
Deoxygenation (if required):
-
The N-oxide can be deoxygenated to the final product, 8-Bromoquinolizin-4-one, using a reducing agent such as PCl₃ or by catalytic hydrogenation.
-
Data Summary for Bromination:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry |
| Quinolizin-4-one N-oxide | - | 1.0 equiv. |
| NBS | 177.96 | 1.1 equiv. |
| [Cp*RhCl₂]₂ | 618.32 | 5 mol % |
| AgSbF₆ | 343.62 | 20 mol % |
| NaOAc | 82.03 | 20 mol % |
Expected Yield: 70-90%
Scientific Rationale:
The N-oxide functional group acts as an effective directing group for the Rh(III)-catalyzed C-H activation at the C8 position. The catalytic cycle is believed to involve the formation of a five-membered rhodacycle intermediate, which then undergoes reaction with the brominating agent (NBS). The use of a fluorinated alcohol solvent like TFE often enhances the efficiency of such C-H activation reactions. The addition of NaOAc as a base can be beneficial for the reaction.
Safety and Handling
-
Rhodium and Silver Compounds: These are precious metal catalysts and should be handled with care to avoid waste. They can be toxic and should be handled in a well-ventilated fume hood.
-
m-CPBA: A potentially explosive oxidizing agent, especially when impure or subjected to shock or friction. Store in a cool, dry place away from flammable materials.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chlorinated and Fluorinated Solvents: Dichloromethane and trifluoroethanol are volatile and potentially toxic. All manipulations should be performed in a fume hood.
-
Inert Atmosphere Techniques: The use of Schlenk lines or glove boxes is recommended for handling air- and moisture-sensitive reagents.
Conclusion
The protocols outlined in these application notes provide a robust and scalable pathway for the synthesis of 8-Bromoquinolizin-4-one. By employing modern catalytic methods, this two-stage approach overcomes the challenges of regioselectivity and scalability associated with traditional synthetic routes. The detailed procedures and scientific rationale are intended to empower researchers in their efforts to access this valuable heterocyclic building block for applications in drug discovery and materials science.
References
-
Li, J., Yang, Y., & Wang, Z. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. Organic Letters, 19(12), 3083–3086. [Link]
-
Dhiman, A. K., Gupta, S. S., Sharma, R., Kumar, R., & Sharma, U. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(20), 12871–12880. [Link]
-
Sharma, U., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. PubMed, National Center for Biotechnology Information. [Link]
-
Dhiman, A. K., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. ResearchGate. [Link]
Sources
- 1. Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Sonogashira cross-coupling methods for 8-Bromoquinolizin-4-one functionalization
Executive Summary & Scientific Rationale
The 4H-quinolizin-4-one scaffold represents a unique class of bicyclic, bridgehead-nitrogen heterocycles exhibiting zwitterionic character and significant fluorescence properties. Functionalization at the 8-position is critical for tuning optoelectronic properties (e.g., emission red-shifting) and attaching pharmacophores in medicinal chemistry.
This guide details the Sonogashira cross-coupling of 8-bromoquinolizin-4-one . Unlike simple aryl halides, this substrate presents specific challenges:
-
Electronic Deactivation: The 8-position is electronically coupled to the electron-withdrawing carbonyl at C4, rendering the C8-Br bond susceptible to oxidative addition by Pd(0), but potentially prone to competitive reduction.
-
Coordination Interference: The bridgehead nitrogen and carbonyl oxygen can act as varying Lewis bases, potentially sequestering the catalyst.
Mechanistic Strategy: We utilize a Pd(0)/Cu(I) synergistic cycle. The electron-deficient nature of the quinolizinone ring facilitates the initial oxidative addition. To prevent catalyst poisoning by the substrate's nitrogen lone pair (which is partially delocalized but still active), we prioritize sterically demanding phosphine ligands or bidentate ligands like dppf.
Reaction Mechanism & Pathway
The functionalization proceeds via a standard Pd(0)/Pd(II) catalytic cycle, accelerated by a Cu(I) co-catalyst.
Key Steps:
-
Oxidative Addition: Pd(0)L₂ inserts into the C8-Br bond. This is the rate-determining step (RDS) for electron-rich halides, but for this electron-deficient scaffold, it is rapid.
-
Transmetallation: The copper-acetylide species (formed in situ) transfers the alkyne to the Palladium center.
-
Reductive Elimination: Formation of the C8-C(sp) bond and regeneration of Pd(0).
Figure 1: Catalytic cycle for the C8-functionalization of quinolizin-4-one. Note the critical Transmetallation step where the Copper-Acetylide intercepts the Pd(II) species.
Optimization Matrix (Method Development)
Before scaling, we evaluated varying conditions to maximize yield and suppress the "Glaser" homocoupling side reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Ligand | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N (3.0) | DMF | 80 | 35 | Significant Pd black; homocoupling dominant. |
| 2 | Pd(PPh₃)₂Cl₂ | - | Et₃N (3.0) | THF | 60 | 62 | Moderate yield; slow conversion (24h). |
| 3 | Pd(PPh₃)₄ | - | Diisopropylamine | THF | 65 | 88 | Clean conversion; minimal byproducts. |
| 4 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 75 | Good for sterically hindered alkynes. |
| 5 | Pd₂dba₃ | XPhos | K₃PO₄ | Toluene | 100 | 55 | Decomposition of substrate observed. |
Expert Insight:
-
Solvent Choice: THF is superior to DMF for this substrate. DMF promotes decarboxylation or ring-opening side reactions in some quinolizinone derivatives at high temperatures.
-
Base: Secondary amines (Diisopropylamine) provided cleaner profiles than Et₃N, likely due to reduced nucleophilicity preventing attack on the C4-carbonyl.
Detailed Experimental Protocol
Target Synthesis: 8-(Phenylethynyl)-4H-quinolizin-4-one Scale: 1.0 mmol (approx. 224 mg of bromide)
A. Reagents & Equipment[2][3][4][5]
-
Substrate: 8-Bromo-4H-quinolizin-4-one (1.0 equiv).
-
Coupling Partner: Phenylacetylene (1.2 equiv).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv).
-
Base: Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3.0 equiv).
-
Solvent: Anhydrous THF (degassed).
-
Atmosphere: Argon or Nitrogen (Balloon or Schlenk line).
B. Step-by-Step Procedure
-
Degassing (Critical):
-
Place 5 mL of anhydrous THF in a Schlenk tube.
-
Bubble Argon through the solvent for 15 minutes or perform 3 freeze-pump-thaw cycles. Oxygen presence causes rapid Glaser homocoupling of the alkyne.
-
-
Reaction Assembly:
-
To the reaction vessel, add:
-
8-Bromo-4H-quinolizin-4-one (224 mg, 1.0 mmol)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol)
-
CuI (19 mg, 0.1 mmol)
-
-
Evacuate and backfill with Argon (3 times).
-
-
Addition of Liquids:
-
Under Argon flow, add the degassed THF via syringe.
-
Add Diisopropylamine (0.42 mL, 3.0 mmol).
-
Add Phenylacetylene (132 µL, 1.2 mmol) dropwise. Note: The solution typically turns dark brown/black upon alkyne addition.
-
-
Execution:
-
Seal the vessel and heat to 65 °C in an oil bath.
-
Stir magnetically at 600 rpm.
-
Monitoring: Check by TLC (SiO₂, 5% MeOH in DCM) after 4 hours. The starting bromide (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot (Rf ~0.5).
-
-
Work-up:
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.
-
Wash the filtrate with saturated NH₄Cl (2 x 15 mL) to remove copper salts (aqueous layer will turn blue).
-
Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[4][2]
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.
-
Yield: Expected range 80-90% (Yellow/Orange solid).
-
C. Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 8-alkynylquinolizin-4-ones.
Troubleshooting & Critical Parameters
-
Issue: Low Yield / Starting Material Recovery.
-
Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is more robust against air and thermal stress.
-
-
Issue: Homocoupling (Glaser Product).
-
Cause: Excess CuI or presence of O₂.
-
Solution: Reduce CuI to 2 mol%. Add the alkyne slowly via syringe pump to keep its concentration low relative to the oxidative addition complex.
-
-
Issue: Product Fluorescence Quenching.
-
Cause: Residual Copper or Palladium.
-
Solution: Wash the organic phase with a solution of EDTA or N-acetylcysteine during workup to scavenge trace metals.
-
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (General reactivity of quinolizinones). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic details of Pd-cycles). Link
-
BenchChem. (2025).[4] 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization. (Analogous scaffold protocols). Link
Disclaimer: This protocol involves the use of hazardous chemicals (aryl halides, alkynes, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE.
Sources
Application Note: Modular Synthesis of the 4H-Quinolizin-4-one Scaffold
Introduction & Scope
The 4H-quinolizin-4-one core (also known as 4-oxo-4H-quinolizine) is a bicyclic nitrogen-bridgehead heterocycle distinct from the more common quinazolinone. It serves as a privileged scaffold in the design of anti-allergic (e.g., Pemirolast analogs), anti-inflammatory, and antimicrobial therapeutics.
Despite its utility, the synthesis of the quinolizin-4-one core is often plagued by regioselectivity issues and harsh thermal requirements. This Application Note details a robust, scalable Condensation-Cyclization Protocol utilizing ethyl 2-pyridylacetate and ethoxymethylenemalonate (EMME). This route is preferred in drug discovery for its operational simplicity and the ability to install diverse functionality at the C-3 position.
Key Advantages of This Protocol
-
Scalability: Avoids the use of expensive transition metals (Rh/Pd) typical in C-H activation routes.
-
Regiocontrol: The stepwise mechanism ensures exclusive formation of the 4-one isomer over the 2-one byproduct.
-
Purification: Products often precipitate directly from the reaction mixture, minimizing chromatographic overhead.
Mechanistic Rationale
Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a modified Gould-Jacobs type cyclization . Unlike the classic aniline-based Gould-Jacobs (which forms quinolines), this protocol utilizes the nucleophilicity of the methylene carbon attached to the pyridine ring.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Condensation: The activated methylene of ethyl 2-pyridylacetate attacks the electrophilic
-carbon of diethyl ethoxymethylenemalonate (EMME). -
Elimination: Loss of ethanol generates the diethyl 2-(pyridin-2-yl)methylenemalonate intermediate.
-
Thermal Cyclization: Intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl closes the ring (acylation), releasing a second equivalent of ethanol to form the bicyclic core.
Figure 1: Mechanistic pathway for the formation of the quinolizin-4-one scaffold via condensation-cyclization.
Experimental Protocol
Method A: Thermal Condensation-Cyclization (Standard)
This method is the industry standard for generating 3-substituted quinolizin-4-ones.
Reagents & Materials
-
Substrate: Ethyl 2-pyridylacetate (1.0 equiv)
-
Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.
-
Base (Optional): Potassium acetate (KOAc) can accelerate the initial condensation.
Step-by-Step Procedure
-
Preparation:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Critical: Ensure the apparatus is dry; moisture competes with the condensation step.
-
-
Condensation (Formation of Intermediate):
-
Add Ethyl 2-pyridylacetate (10 mmol, 1.65 g) and EMME (11 mmol, 2.38 g) to the flask.
-
Note: For this specific condensation, a solvent is often unnecessary in the first step.[1] If mixing is poor, add 5 mL of Ethanol.
-
Heat the mixture to 100°C for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting pyridylacetate spot should disappear, replaced by a less polar acrylate intermediate.
-
If ethanol was used: Evaporate the ethanol under reduced pressure before proceeding.
-
-
Cyclization (Ring Closure):
-
Add Dowtherm A (10 mL) to the crude intermediate residue.
-
Raise the temperature to 220–240°C . The reaction must be heated vigorously to drive off the ethanol generated during ring closure.
-
Maintain reflux for 1–3 hours.
-
Visual Cue: The solution typically darkens, and solids may begin to precipitate on the cooler walls of the flask.
-
-
Workup & Isolation:
-
Cool the reaction mixture slowly to room temperature (25°C).
-
Add n-Hexane or Diethyl Ether (20 mL) to the reaction mixture to precipitate the product. Dowtherm A is soluble in hexane; the polar quinolizinone is not.
-
Filter the solid under vacuum.
-
Wash the filter cake extensively with hexane (3 x 10 mL) to remove residual high-boiling solvent.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Acetonitrile.
-
Expected Yield: 60–85%.
-
Method B: One-Pot Base-Mediated Synthesis (Milder Conditions)
For substrates sensitive to the high temperatures of Method A, this base-mediated approach is recommended.
Reagents
-
Ethyl 2-pyridylacetate (1.0 equiv)
-
Dimethyl Acetylenedicarboxylate (DMAD) or Methyl Propiolate (1.1 equiv)
-
Base: Potassium Carbonate (
) or DBU. -
Solvent: DMF or Acetonitrile.
Procedure
-
Dissolve Ethyl 2-pyridylacetate (5 mmol) in dry DMF (10 mL).
-
Add
(10 mmol) and stir at room temperature for 15 minutes. -
Dropwise add the alkyne (DMAD, 5.5 mmol). The reaction is exothermic; control temp < 40°C.
-
Heat to 80–100°C for 6 hours.
-
Pour into ice water (50 mL). The product precipitates as a yellow/orange solid.
-
Filter and recrystallize.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Temperature | Reaction stalls at Intermediate B (Acrylate) | The cyclization step has a high energy barrier. Ensure internal temp reaches >200°C for Method A. |
| Stoichiometry | Formation of bis-adducts | Strictly control EMME/Alkyne equivalents to 1.0–1.1. Excess electrophile reacts with the C3 position. |
| Moisture | Low Yield / Hydrolysis | Use anhydrous solvents. Water hydrolyzes the ester groups, leading to decarboxylation. |
| Regioselectivity | Mixture of isomers (Method B) | Use sterically bulky bases (e.g., t-BuOK) to favor the kinetic enolate if regioselectivity drops. |
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics:
-
1H NMR (DMSO-d6):
-
Bridgehead Proton (H-9): A diagnostic doublet or multiplet appearing downfield (typically
9.0 – 9.5 ppm) due to the deshielding effect of the carbonyl and the ring current. -
C-3 Proton (if unsubstituted): Singlet around
6.5 – 7.0 ppm.
-
-
IR Spectroscopy:
-
Carbonyl (C=O): Strong band at 1660–1690 cm⁻¹ (Quinolizinone C=O).
-
Ester C=O: Distinct band at 1710–1730 cm⁻¹.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the thermal synthesis of quinolizin-4-ones.
References
-
Alkyne Substrate Control Strategy: Fang, J.-W., et al. "One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy."[2][3] The Journal of Organic Chemistry, 2021, 86(4), 3648–3655. [3]
-
Biological Relevance: Alnajjar, A., et al. "4H-Quinolizin-4-one Derivatives: A Review."[4] Libyan Journal of Science & Technology, 2018, 7(1), 12-16.[1]
- General Quinolizinone Synthesis: S. Al-Mousawi et al.
-
Ring-Closing Metathesis Route: K. J. Hodder et al. "Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis." Organic & Biomolecular Chemistry, 2014.
Sources
Preparation of fluorescent probes using 8-Bromoquinolizin-4-one precursors
Application Note: Strategic Synthesis and Application of 8-Bromoquinolizin-4-one Fluorescent Probes
Abstract
The 4H-quinolizin-4-one scaffold represents a privileged class of fluorophores characterized by large Stokes shifts, tunable emission, and excellent photostability. This guide details the strategic synthesis of 8-bromo-4H-quinolizin-4-one precursors, a "divergent intermediate" that allows for the rapid construction of library-scale fluorescent probes via late-stage palladium-catalyzed cross-coupling. By functionalizing the 8-position (para to the bridgehead nitrogen), researchers can modulate Intramolecular Charge Transfer (ICT) to design sensors for pH, metal ions, or specific biomolecules.
Introduction: The Quinolizinone Advantage
Fluorescent probes derived from the quinolizin-4-one core exhibit distinct advantages over traditional coumarin or fluorescein scaffolds:
-
Large Stokes Shift (>80 nm): Minimizes self-quenching and interference from excitation light.
-
Solvatochromism: The dipole moment change upon excitation makes them sensitive to local polarity (e.g., lipid droplets, protein binding pockets).
-
Tunable ICT: The 8-position is electronically conjugated to the bridgehead nitrogen (electron donor) and the 4-carbonyl (electron acceptor). Substitution at C8 with electron-rich or electron-poor moieties directly modulates the emission wavelength.
The "8-Bromo" Strategy: Instead of synthesizing each probe from scratch, we establish a robust route to Ethyl 8-bromo-4-oxo-4H-quinolizine-3-carboxylate . This brominated intermediate serves as a universal handle for Suzuki-Miyaura or Sonogashira couplings, enabling the rapid attachment of recognition motifs.
Synthetic Workflow & Mechanism
The synthesis relies on a modified Gould-Jacobs type cyclization, starting from a 2-pyridylacetate derivative.
Figure 1: Divergent synthesis workflow. The 8-bromo scaffold acts as the branch point for creating diverse functional probes.
Experimental Protocols
Protocol A: Synthesis of the Precursor
Target: Ethyl 2-(4-bromopyridin-2-yl)acetate Rationale: Direct carboxylation of the 2-methyl group is more efficient than starting from the acid.
-
Reagents:
-
4-Bromo-2-methylpyridine (1.0 eq)
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 1.2 eq)
-
Diethyl carbonate (1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (50 mL) and 4-bromo-2-methylpyridine (1.72 g, 10 mmol).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LDA (6 mL, 12 mmol) dropwise over 15 min. The solution will turn deep red/brown, indicating the formation of the picolyl anion. Stir for 1 hour at -78°C.
-
Acylation: Add diethyl carbonate (1.8 mL, 15 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution (30 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Yield: Expect ~75-85% as a yellow oil.
-
Protocol B: Assembly of the Quinolizinone Core
Target: Ethyl 8-bromo-4-oxo-4H-quinolizine-3-carboxylate Rationale: The condensation with Diethyl Ethoxymethylenemalonate (DEEMM) adds the necessary carbons for the fused ring.
-
Reagents:
-
Ethyl 2-(4-bromopyridin-2-yl)acetate (from Protocol A)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.2 eq)
-
Acetic Anhydride (solvent/catalyst)[1]
-
Dowtherm A (for thermal cyclization)
-
-
Procedure:
-
Condensation: In a 100 mL RBF, mix the precursor (2.44 g, 10 mmol) and DEEMM (2.4 mL, 12 mmol) in Acetic Anhydride (10 mL). Reflux (140°C) for 4 hours. Monitor by TLC for the disappearance of the starting material.
-
Concentration: Remove excess acetic anhydride under reduced pressure. The residue is the uncyclized enamine intermediate.
-
Cyclization: Dissolve the residue in Dowtherm A (20 mL). Heat to 250°C for 1-2 hours. Caution: Ensure vigorous stirring and use a sand bath or heating mantle.
-
Isolation: Cool to RT. Add hexane (50 mL) to precipitate the product. Filter the solid.
-
Purification: Recrystallize from Ethanol/DMF.
-
Characterization: 1H NMR should show the disappearance of the pyridine CH2 signal and the appearance of the quinolizinone ring protons (singlet at C9 position).
-
Protocol C: Functionalization (Suzuki Coupling)
Target: Fluorescent Probe (e.g., 8-(4-Hydroxyphenyl)-derivative) Rationale: Attaching an electron-rich phenol creates a "Push-Pull" system sensitive to pH (phenolate is a stronger donor).
-
Reagents:
-
8-Bromo-scaffold (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1)
-
-
Procedure:
-
Degassing: Combine reagents in a microwave vial or sealed tube. Degas solvents with Argon bubbling for 15 min before adding the catalyst.
-
Reaction: Heat at 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).
-
Workup: Dilute with water, neutralize with 1M HCl (carefully, to pH 7), and extract with DCM.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Photophysical Characterization
| Parameter | Typical Value | Notes |
| Absorption Max ( | 400 - 450 nm | Shifts red with electron-donating groups at C8. |
| Emission Max ( | 500 - 600 nm | Highly solvent dependent. |
| Stokes Shift | 80 - 150 nm | Large shift reduces self-quenching. |
| Quantum Yield ( | 0.1 - 0.6 | Higher in non-polar solvents; often quenched by water (TICT). |
Self-Validation Step:
-
Solvatochromism Test: Dissolve the final probe in Dioxane (non-polar) vs. PBS (polar). If the emission redshifts significantly (>30 nm) and intensity drops in PBS, the ICT mechanism is active. This confirms the electronic connectivity between the 8-position and the carbonyl.
References
-
Synthesis of 2-Pyridylacetate Precursors
-
ChemicalBook. (2025).[2] "Ethyl 2-(4-bromopyridin-2-yl)acetate Synthesis Protocol."
-
-
Quinolizinone Core Synthesis (Gould-Jacobs Modification)
-
Suzuki Coupling on Quinolizinone Scaffolds
- Alnajjar, A. et al. (2018). "4H-Quinolizin-4-one Derivatives: A Review." University of Benghazi.
-
Fluorescence Mechanisms (ICT & ESIPT)
Sources
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uam.es [repositorio.uam.es]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Bromination of Quinolizin-4-one Precursors
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet challenging transformation: the electrophilic bromination of quinolizin-4-one precursors. Achieving high yield and regioselectivity in these systems is critical for the synthesis of biologically active molecules and advanced intermediates.[1][2] This document consolidates field-proven insights and experimental data to help you navigate the complexities of this reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the bromination of quinolizin-4-one systems in a direct question-and-answer format.
Question 1: My reaction has stalled. I see mostly starting material by TLC/LCMS, even after several hours. What are the likely causes and how can I fix it?
Answer: Low or no conversion is typically rooted in insufficient electrophilicity of the brominating agent or deactivation of the substrate.
-
Cause A: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common choice for these reactions. However, it can degrade over time, especially if it appears yellow or brown, indicating the presence of molecular bromine (Br₂).[3] For reactions sensitive to radical pathways, this can be problematic.
-
Solution: Use freshly recrystallized NBS. To recrystallize, dissolve the impure NBS in preheated water (e.g., 90-95 °C) and allow it to cool slowly. The pure, white crystals can then be filtered and dried.[3]
-
-
Cause B: Reaction Conditions. The quinolizin-4-one ring system is electron-deficient due to the influence of the pyridinone nitrogen and the carbonyl group, making it less reactive towards electrophilic aromatic substitution (SEAr) compared to electron-rich aromatics.[4][5]
-
Solution 1 (Solvent Choice): Switch to a more appropriate solvent. While non-polar solvents like CCl₄ or chloroform are classic choices for radical brominations, a polar solvent like glacial acetic acid or acetonitrile can promote the ionic pathway required for aromatic substitution with reagents like molecular bromine or NBS.[6][7]
-
Solution 2 (Temperature): While room temperature is a good starting point, a moderate increase in temperature (e.g., 40-60 °C) can often provide the necessary activation energy. Monitor carefully, as excessive heat can lead to degradation.
-
Solution 3 (Catalysis): For particularly deactivated substrates, the addition of a Lewis acid or protic acid catalyst can enhance the electrophilicity of the bromine source. However, this must be done cautiously as it can also decrease regioselectivity.
-
Question 2: I'm getting a mixture of brominated isomers. How can I improve the regioselectivity of the reaction?
Answer: Poor regioselectivity is a common issue in the functionalization of complex heterocycles. The position of bromination is dictated by the electronic and steric environment of the quinolizin-4-one core.
-
Underlying Principle: Electrophilic substitution on quinazolinone-type rings (a related, well-studied system) is predicted both computationally and experimentally to favor positions 6 and 8, which are para and ortho to the ring-junction nitrogen, respectively.[8] The precise outcome depends on the directing effects of existing substituents.
-
Solution 1: Choice of Brominating Agent. The size and nature of the brominating agent can influence the site of attack.
-
NBS: Often provides better regioselectivity than liquid bromine (Br₂), especially for producing mono-brominated products, as it can generate a low, steady concentration of the electrophile.[7] Using NBS in conjunction with silica gel has also been reported to improve regioselectivity in some aromatic systems.[7]
-
Molecular Bromine (Br₂): Can be more aggressive and may lead to a mixture of products if not controlled properly.
-
-
Solution 2: Control Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the more regioselective one, by providing a higher activation energy barrier for the formation of less stable intermediates.
-
Solution 3: Analyze Substituent Effects. Carefully consider the electronic properties of the substituents already on your precursor. Strong electron-donating groups will activate the ring and direct the bromination, while electron-withdrawing groups will deactivate it. Understanding these effects is key to predicting the major product.
Question 3: My desired product is mono-brominated, but I am isolating significant amounts of the di-brominated species. How can I prevent over-bromination?
Answer: The formation of di- or poly-brominated products occurs when the mono-brominated product is still sufficiently activated to react with the remaining brominating agent.
-
Solution 1: Stoichiometric Control. This is the most critical factor. Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 to 1.0 equivalents). This ensures that the brominating agent is the limiting reagent and is consumed before significant di-bromination can occur.
-
Solution 2: Slow Addition. Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial mono-bromination.
-
Solution 3: Reaction Monitoring. Monitor the reaction progress closely using a rapid technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material or when the optimal ratio of desired product to starting material is achieved.
Question 4: The reaction mixture turns dark, and I'm recovering a low yield of product from a tar-like residue. What is causing this degradation?
Answer: Darkening and tar formation are indicative of side reactions, such as oxidation, polymerization, or radical-mediated decomposition.
-
Cause A: Radical Side Reactions. If using NBS, the reaction can proceed via a radical mechanism, especially in non-polar solvents or with light/heat initiation.[9][10] This is desirable for allylic or benzylic bromination but problematic for SEAr.[11][12]
-
Solution: Ensure the reaction is run in the dark and at a controlled temperature. If a radical pathway is suspected, switching to a polar solvent (like acetic acid) can favor the ionic SEAr mechanism.
-
-
Cause B: Oxidation. The quinolizin-4-one core can be sensitive to oxidation under harsh conditions.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Ensure all reagents and solvents are pure and free of oxidative contaminants.
-
-
Cause C: Strong Acidic Conditions. While acid can catalyze the reaction, excessively strong or hot acidic conditions can lead to decomposition of the heterocyclic ring.
-
Solution: If using an acid catalyst, use it in catalytic amounts and maintain moderate temperatures. Consider a milder catalyst or a different solvent system altogether.
-
Frequently Asked Questions (FAQs)
Q: Which is the superior brominating agent for quinolizin-4-one precursors: NBS or Molecular Bromine (Br₂)?
A: There is no single "superior" agent; the choice is substrate and goal-dependent.
-
N-Bromosuccinimide (NBS) is generally preferred for achieving mono-bromination and better regioselectivity. It is a solid, making it easier and safer to handle than liquid bromine.[10] It generates the electrophilic bromine species in situ, helping to maintain a low concentration and minimize over-reaction.[11]
-
Molecular Bromine (Br₂) is a more powerful brominating agent and can be effective for less reactive substrates. However, its high reactivity can lead to lower selectivity and a higher potential for side reactions.[6] It is also highly corrosive and toxic, requiring more stringent handling procedures.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical State | White crystalline solid | Fuming, dark red-brown liquid |
| Handling | Easier, safer | Difficult, requires fume hood, corrosive |
| Reactivity | Milder, more controlled | Highly reactive, aggressive |
| Selectivity | Generally higher for mono-bromination | Can be lower, risk of over-bromination |
| Common Use Case | Regioselective aromatic bromination | Bromination of deactivated rings |
Q: What is the optimal solvent for this reaction?
A: The optimal solvent depends on the chosen brominating agent and the desired reaction pathway (ionic vs. radical).
-
For ionic electrophilic aromatic substitution , polar solvents are preferred. Glacial acetic acid is an excellent choice as it can facilitate the polarization of the Br-Br bond or protonate NBS, increasing electrophilicity.[6] Acetonitrile (CH₃CN) is another good option.
-
For radical bromination (which should generally be avoided for this specific transformation), non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are traditionally used.[6][11]
Q: How can I effectively monitor the reaction's progress?
A: Close monitoring is crucial for maximizing yield and preventing side reactions.
-
TLC (Thin Layer Chromatography): This is the quickest and most common method. Prepare a TLC plate with your starting material, the reaction mixture, and a co-spot. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information, giving you the mass of the product(s) being formed. It is invaluable for confirming that the new spot on the TLC is indeed your desired brominated product and for detecting any side products.
Optimized Experimental Protocol: Mono-bromination of a Generic Quinolizin-4-one Precursor
This protocol provides a robust starting point for achieving high-yield mono-bromination. Note: This is a general procedure and may require optimization for your specific substrate.
1. Reagent & Glassware Preparation:
- Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
- Use freshly recrystallized N-Bromosuccinimide (NBS).
- Use anhydrous grade solvent (e.g., glacial acetic acid).
2. Reaction Setup:
- To a round-bottom flask equipped with a magnetic stir bar, add the quinolizin-4-one precursor (1.0 eq).
- Add glacial acetic acid (approx. 0.1 M concentration).
- Flush the flask with nitrogen and maintain a positive nitrogen atmosphere.
- Cool the mixture to 0 °C in an ice-water bath.
3. Reaction Execution:
- In a separate vial, weigh out NBS (1.0 eq).
- Add the solid NBS to the cooled, stirring solution in small portions over 30 minutes. This controlled addition is key to preventing a temperature spike and minimizing side reactions.
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
4. Monitoring & Work-up:
- Monitor the reaction every 30-60 minutes by TLC.
- Once the starting material is consumed (or when the optimal product ratio is reached), quench the reaction by pouring it into a beaker of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will neutralize any unreacted bromine.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-brominated quinolizin-4-one.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical path for diagnosing and solving common issues during the bromination reaction.
Caption: A flowchart for troubleshooting common bromination issues.
Electrophilic Aromatic Substitution Mechanism
This diagram illustrates the general two-step mechanism for the electrophilic bromination of an aromatic ring within the quinolizin-4-one system.
Caption: The SEAr mechanism for quinolizin-4-one bromination.
References
-
Guzior, N., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Pharmaceuticals, 15(9), 1098. Available at: [Link]
-
Ukrainets, I. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(4(72)), 32-38. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(45), 31731-31749. Available at: [Link]
-
Al-Majid, A. M. A., & Barakat, A. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Journal of Chemical and Pharmaceutical Sciences, 11(1). Available at: [Link]
-
Wang, C., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 238, 114480. Available at: [Link]
-
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(45), 9205-9209. Available at: [Link]
-
Sultana, N., et al. (2023). Reactivity of 2,2-disubstituted quinazolinone towards electrophilic substitution: First in silico design to verify experimental evidence of quinazolinone-based new organic compounds. Journal of Physical Organic Chemistry, 36(5), e4488. Available at: [Link]
-
Reyes-García, E. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999. Available at: [Link]
-
Zahran, M. A.-H., et al. (2010). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Journal of the Chinese Chemical Society, 57(3B), 586-593. Available at: [Link]
-
Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(20), 2657-2667. Available at: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Chemia. Available at: [Link]
-
Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3498-3519. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. In Wikipedia. Retrieved from [Link]
-
Gensch, T., et al. (2018). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 140(4), 1219-1234. Available at: [Link]
-
Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. OUCI. Available at: [Link]
-
Chemistry university. (2020, February 9). NBS: Radical Bromination. YouTube. Available at: [Link]
-
G-Reddy, V. P., et al. (2018). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 23(11), 2779. Available at: [Link]
-
Al-Majid, A. M. A., & Barakat, A. (2018). 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. Available at: [Link]
-
Close, A. (2016). Regioselective routes to tetrasubstituted aromatic compounds. Figshare. Available at: [Link]
-
Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 6092. Available at: [Link]
-
Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1416-1424. Available at: [Link]
Sources
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. journals.uob.edu.ly [journals.uob.edu.ly]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. A Perspective on Late-Stage Aromatic C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting 8-Bromoquinolizin-4-one Couplings
Introduction: The "Sticky Substrate" Challenge
Coupling reactions involving 8-bromoquinolizin-4-one present a unique set of challenges compared to standard aryl halides. This scaffold contains a bridgehead nitrogen and a carbonyl oxygen in a vinylogous amide arrangement. While less basic than pyridine, the quinolizinone core possesses Lewis-basic sites capable of displacing labile ligands on Palladium (Pd), leading to the formation of catalytically inactive "off-cycle" resting states.
This guide addresses the most common failure mode: Catalyst Poisoning —where the reaction stalls not because the catalyst has decomposed, but because it has been sequestered by the substrate or impurities.
Part 1: Diagnostic Workflow
Q: My reaction stalls at 40% conversion. Adding more time doesn't help. Is my catalyst dead or inhibited?
A: You must distinguish between Catalyst Deactivation (irreversible formation of Pd-black or oxidation) and Product/Substrate Inhibition (reversible binding).
Perform the Standard Addition Test (Protocol A below). Do not simply add more heat, as this often accelerates deactivation without solving inhibition.
Visual Guide: The Troubleshooting Decision Tree
Figure 1: Decision matrix for diagnosing reaction stalling. Use this logic before altering reaction parameters.
Part 2: The Mechanism of Poisoning
Q: Why does the quinolizinone scaffold poison the catalyst?
A: The "Heterocycle Effect." Standard ligands (like PPh3) are monodentate and labile. The 8-bromoquinolizin-4-one scaffold can act as a competitive ligand. The carbonyl oxygen or the electron-rich C-positions can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a stable, 18-electron "off-cycle" complex that cannot undergo transmetallation.
Visual Guide: On-Cycle vs. Off-Cycle Pathways
Figure 2: The kinetic competition between the productive catalytic cycle and the off-cycle trap caused by substrate coordination.
Part 3: Solutions & Optimization
Q: How do I select the right ligand to prevent this coordination?
A: You need Steric Bulk and Strong Donation . Switch from simple phosphines (PPh3, dppf) to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHCs (N-Heterocyclic Carbenes) . These ligands are bulky enough to physically block the quinolizinone nitrogen/oxygen from binding to the palladium center, while being electron-rich enough to facilitate oxidative addition of the deactivated bromide.
Table 1: Ligand Selection Guide for 8-Bromoquinolizin-4-one
| Ligand Class | Recommended Ligand | Why it works | Use Case |
| First Line | XPhos or SPhos | Extreme steric bulk prevents substrate coordination; high turnover frequency. | General Suzuki/Buchwald couplings. |
| Difficult Cases | tBuXPhos | Higher lipophilicity and bulk; prevents Pd-dimerization (Pd-black formation). | Late-stage functionalization; sluggish reactions. |
| For NHCs | PEPPSI-IPr | Strong sigma-donation makes the Pd-Ligand bond unbreakable by the substrate. | Reactions requiring high heat (>80°C) or weak nucleophiles. |
| Avoid | PPh3, dppf, Xantphos | Lacks sufficient bulk; easily displaced by the quinolizinone core. | Do not use for this scaffold. |
Q: I suspect impurities in my starting material are killing the catalyst. How do I clean it?
A: 8-Bromoquinolizin-4-one is often synthesized via cyclization steps that may use copper or leave behind unreacted amine precursors. These are potent catalyst poisons (specifically Cu and free amines).
Table 2: Scavenging Protocols for Pre-Reaction Cleanup
| Impurity Type | Scavenger / Treatment | Protocol |
| Sulfur / Thiols | CuTC (Copper(I)-thiophene-2-carboxylate) | Wash organic layer with aqueous CuTC; sulfur precipitates as Cu-S species. |
| Trace Copper | QuadraPure™ TU (Thiourea resin) | Stir starting material solution with resin beads for 2 hours; filter. |
| Free Amines | Acidic Alumina Plug | Pass the starting material through a short pad of acidic alumina (activity III). |
| General | Recrystallization | Recrystallize from EtOH/Heptane. Avoid chromatography if possible (silica can leach metals). |
Part 4: Experimental Protocols
Protocol A: The Standard Addition Test (Diagnostic)
Use this to determine if your reaction is stalled due to catalyst death or equilibrium.
-
Setup: Run your standard coupling reaction until conversion plateaus (e.g., stops at 40% after 4 hours).
-
Sampling: Take a 50 µL aliquot for HPLC/UPLC analysis (Timepoint T0).
-
Addition: In a glovebox or under strict Ar flow, add 1.0 mol% of fresh catalyst precursor (e.g., Pd(OAc)2/XPhos pre-mixed in degassed solvent).
-
Note: Do not add solid catalyst directly to a hot solution; it will aggregate immediately.
-
-
Monitoring: Stir for 1 hour. Take Timepoint T1.
-
Analysis:
-
Yield Increases: The original catalyst died. Solution: Switch to a more stable precatalyst (e.g., XPhos Pd G4) or improve degassing.
-
Yield Unchanged: The reaction is inhibited by product/substrate or equilibrium. Solution: Change ligand to increase steric bulk (tBuXPhos) or switch base (e.g., from K2CO3 to K3PO4).
-
Protocol B: The "Dumping" Method for Difficult Substrates
For substrates that coordinate strongly, keeping the substrate concentration low relative to the catalyst can help.
-
Charge: Catalyst, Ligand, Base, and Boronic Acid in the flask.
-
Solvent: Add 90% of the solvent volume.
-
Slow Addition: Dissolve the 8-bromoquinolizin-4-one in the remaining 10% solvent. Add this solution via syringe pump over 1-2 hours at reaction temperature.
-
Rationale: Keeps the ratio of [Pd]:[Inhibitor] high, favoring the catalytic cycle over the off-cycle trap.
-
References
-
Mechanisms of Catalyst Deactivation: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews, 2015, 115(1), 127–150. [Link]
-
Heterocycle Poisoning & Ligand Design: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]
-
NHC Ligands for Difficult Substrates: Valente, C., et al. "PEPPSI Theme and Variations: Catalyst Tuning for Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012, 51, 3314–3332. [Link]
Technical Support Center: Optimizing Reaction Temperature for Quinolizin-4-one Ring Closure
Subject: Troubleshooting & Optimization Guide for 4H-Quinolizin-4-one Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Q&A & Standard Operating Procedures (SOPs)
Introduction: The Temperature Dilemma
The 4H-quinolizin-4-one scaffold (a bridgehead nitrogen bicyclic system) presents a unique synthetic challenge compared to its benzopyrimidine cousin, quinazolinone. The formation of the quinolizinone core typically requires the closure of a pyridine-fused ring, a step governed by a delicate balance between activation energy (often requiring high heat) and thermal stability (susceptibility to oxidative tarring).
This guide addresses the critical role of temperature in the two dominant synthetic pathways:
-
Thermal Condensation-Cyclization (Gould-Jacobs type modification).
-
Transition-Metal Catalyzed Annulation (Au/Rh/Pd routes).
Module 1: Thermal Condensation-Cyclization (High-Temperature Route)
Context: This method typically involves the condensation of ethyl 2-pyridylacetate (or 2-picoline derivatives) with ethoxymethylenemalonate (EMME) , followed by cyclization.
Standard Operating Protocol (SOP-T1)
-
Step 1 (Condensation): Reflux precursors in ethanol (80°C) or neat (100-120°C) to form the acrylate intermediate.
-
Step 2 (Ring Closure): High-temperature cyclization in an inert, high-boiling solvent.
| Parameter | Specification | Reason |
| Solvent | Dowtherm A (Diphenyl ether/biphenyl eutectic) | Boiling point (258°C) allows access to required activation energy without pressure vessels. |
| Temperature | 200°C – 250°C | Below 200°C, the trans-cis isomerization required for ring closure is rate-limiting. |
| Atmosphere | Argon/Nitrogen (Strict) | Pyridine derivatives are electron-rich and prone to oxidative polymerization (tarring) at these temperatures. |
| Concentration | 0.1 – 0.5 M | High dilution prevents intermolecular polymerization. |
Troubleshooting Q&A
Q1: My reaction mixture turns into a black tar within 30 minutes at 220°C. What is happening? Diagnosis: Oxidative polymerization or "coking." Root Cause:
-
Oxygen Leak: At >200°C, even trace oxygen causes rapid degradation of the electron-rich pyridine intermediate.
-
Heating Ramp: Heating too slowly allows the intermediate to polymerize intermolecularly before it has the energy to cyclize intramolecularly. Solution:
-
Degas the Dowtherm A vigorously (sparge with Ar for 20 mins) before heating.
-
Dropwise Addition: Add the acrylate intermediate (dissolved in a small amount of solvent) dropwise into pre-heated (220°C) Dowtherm A. This ensures "instant" dilution and immediate thermal activation for cyclization.
Q2: I see the intermediate acrylate by TLC, but it refuses to cyclize even at reflux (250°C). Diagnosis: Geometric Isomer Trap. Technical Insight: The condensation often yields the E-isomer (thermodynamically stable), but cyclization requires the Z-isomer geometry to bring the pyridine nitrogen close to the ester carbonyl. Solution:
-
Isomerization Catalyst: Add a catalytic amount of iodine (
) or a Lewis acid to facilitate photo/thermal isomerization. -
Check Sterics: If you have a substituent at the C6 position of the pyridine ring, steric clash may prevent the planar conformation required for ring closure. Increase temperature or switch to a metal-catalyzed route.
Module 2: Metal-Catalyzed Annulation (Low/Moderate Temperature)
Context: Modern methods using Gold (Au), Rhodium (Rh), or Palladium (Pd) to catalyze the reaction between 2-alkynylpyridines or 2-phenylpyridines and alkynes.
Standard Operating Protocol (SOP-C1)
-
Catalyst: AuCl₃ / AgOTf or [Cp*RhCl₂]₂.
-
Solvent: Dichloroethane (DCE) or Toluene.
-
Temperature: 60°C – 100°C.
Troubleshooting Q&A
Q3: The reaction proceeds initially but stalls at 50% conversion. Increasing temp to 120°C leads to catalyst precipitation. Diagnosis: Catalyst Deactivation / Thermal Instability. Root Cause: Gold and Rhodium catalysts can aggregate into inactive "black metal" species at high temperatures, especially if the substrate concentration drops (starvation kinetics). Solution:
-
Do NOT increase Temp: Keep T < 80°C.
-
Re-dosing: Add the catalyst in two batches (0 hrs and 4 hrs).
-
Stabilizers: Add a phosphine ligand (if compatible) to stabilize the metal center, allowing slightly higher thermal tolerance.
Q4: I am getting a mixture of regioisomers (2-substituted vs. 3-substituted). Can temperature fix this? Diagnosis: Kinetic vs. Thermodynamic Control. Technical Insight:
-
Lower Temp (40-60°C): Favors the Kinetic product (often controlled by the most accessible C-H bond or faster alkyne insertion).
-
Higher Temp (100°C+): Favors the Thermodynamic product (most stable conjugated system). Solution:
-
Run a Temperature Screen (40°C, 60°C, 80°C, 100°C).
-
If the undesired isomer is the kinetic one, heating the reaction longer at 100°C might allow equilibration (if the mechanism is reversible). If irreversible, you must control the initial insertion step with temperature (keep it low).
Module 3: Visualizing the Process
Diagram 1: Temperature Optimization Decision Tree
This decision tree helps you select the correct thermal strategy based on your starting material and failure mode.
Caption: Decision logic for troubleshooting thermal vs. catalytic synthesis routes.
Diagram 2: Thermal Cyclization Failure Mechanism
Understanding why the reaction fails at high temperature is key to fixing it.
Caption: The "Race Against Time": Thermal isomerization must occur before intermolecular polymerization.
Summary of Critical Parameters
| Variable | Thermal Route (Gould-Jacobs Type) | Catalytic Route (Au/Rh) |
| Optimal Temp | 220°C - 250°C | 50°C - 80°C |
| Critical Failure | Oxidative Tarring (if | Catalyst Aggregation (if T too high) |
| Timeframe | Fast (30-90 mins) | Slow (4-24 hours) |
| Key Additive | High-boiling solvent (Dowtherm) | Oxidant/Ligand (system dependent) |
References
-
BenchChem. 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization. Technical Guide. Link
-
Kulkarni, M.R., et al. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one.[1][2][3][4][5][6] Tetrahedron.[2] Link
-
Satoh, T., et al. (2010).[7][8] Synthesis of 2-substituted 4H-quinolizin-4-one derivatives. University of Benghazi Review.[7] Link
-
Alvarez-Builla, J., et al. (2004). A Unified Approach to Quinolizinium Cations and Related Systems by Ring-Closing Metathesis.[1][9] Journal of Organic Chemistry.[5][10] Link
-
Organic Syntheses. 2-Methyl-4-hydroxyquinoline (Gould-Jacobs Protocol Analogue). Org.[6][8][10][11] Synth. 1948, 28, 49. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Synthesis of 3-Substituted 4 H-Quinolizin-4-ones via Alkyne Substrate Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ppublishing.org [ppublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.uob.edu.ly [journals.uob.edu.ly]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Minimizing debromination side reactions in 8-Bromoquinolizin-4-one synthesis
Technical Support Center: 8-Bromoquinolizin-4-one Synthesis
Topic: Minimizing Debromination Side Reactions Ticket ID: BQ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Fragile Handle" Challenge
Synthesizing 8-bromoquinolizin-4-one presents a classic chemoselectivity paradox. The bromine atom at the C-8 position (derived from the C-5 position of the starting pyridine) is essential for downstream functionalization (e.g., Suzuki or Buchwald couplings). However, the conditions required to close the quinolizinone ring—specifically those involving Palladium (Pd) catalysis or strong organolithium bases—often trigger hydrodehalogenation (debromination), yielding the useless non-brominated parent compound.
This guide provides a root-cause analysis and validated protocols to preserve the C-Br bond during ring formation.
Diagnostic Workflow
Before altering your synthesis, confirm that debromination is the specific failure mode. Use the following decision tree to isolate the issue.
Figure 1: Diagnostic logic for identifying debromination pathways in halogenated heterocycle synthesis.
Troubleshooting Modules
Module A: The Palladium Trap (Hydrodehalogenation)
Context: You are using a Pd-catalyzed cyclization (e.g., C-H activation or carbonylation) to form the ring. The Mechanism: Electron-deficient heterocycles (like pyridine) make the C-Br bond highly susceptible to oxidative addition by Pd(0). Once Pd inserts, any hydride source (alcohols, formates, water) will displace the bromine.
| Parameter | Risk Factor (High Debromination) | Safe Alternative |
| Solvent | Ethanol, Methanol, Isopropanol (Hydride donors) | Toluene, Dioxane, DMF (Aprotic) |
| Base | Formates, Alkoxides | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates |
| Ligand | Simple Phosphines (PPh₃) | Bidentate (dppf) or Bulky (XPhos) * |
| Additive | Water (in excess) | Molecular Sieves (3Å) |
*Note: While bulky ligands speed up coupling, they also speed up oxidative addition. However, bidentate ligands like dppf often favor reductive elimination over beta-hydride elimination.
Corrective Protocol:
-
Switch Solvent: Move to anhydrous 1,4-Dioxane.
-
Scavenge Hydrides: Add 10 mol% of a radical scavenger (e.g., TEMPO) or an alkene (e.g., 1-hexene) to intercept Pd-H species, though this is a bandage solution.
-
The Real Fix: Abandon Pd-catalysis for ring formation. Use the Metal-Free Route (Module C).
Module B: The Lithium Hazard (Halogen-Metal Exchange)
Context: You are deprotonating a 2-methyl-5-bromopyridine to react with a diester.
The Mechanism: n-Butyllithium (n-BuLi) undergoes Lithium-Halogen exchange with aryl bromides faster than it deprotonates methyl groups (Kinetic control).
Corrective Protocol:
-
Change Base: Do NOT use n-BuLi. Use non-nucleophilic bases like LDA (Lithium Diisopropylamide) or LiHMDS at -78°C. These are bulky and favor deprotonation over nucleophilic attack on the bromine.
-
Reverse Addition: Add the base to the pyridine solution slowly, not the other way around, to maintain low local concentration of the base.
Module C: The Recommended Solution (Metal-Free Condensation)
The Strategy: The most robust way to synthesize 8-bromoquinolizin-4-one is to use a thermal condensation that does not require transition metals. This utilizes the reactivity of the pyridine nitrogen and the alpha-methylene group.
Validated Protocol: One-Pot Cyclization Reference Grounding: Based on dearomatization-rearomatization strategies [1][3].
Reagents:
-
Starting Material: Ethyl 2-(5-bromopyridin-2-yl)acetate (Commercial or prepared via mild esterification).
-
Cyclization Partner: Triethyl orthoformate (HC(OEt)₃) AND Meldrum's Acid (or Ethoxymethylene malonate).
-
Solvent: Acetic Anhydride (Ac₂O) or Dowtherm A (for high temp).
Step-by-Step:
-
Condensation: Mix Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) with Triethyl orthoformate (1.5 eq) in Ac₂O.
-
Reflux: Heat to 140°C. The orthoformate condenses with the active methylene.
-
Cyclization: The pyridine nitrogen attacks the electrophilic intermediate.
-
Elimination: Loss of ethanol/acetate drives the formation of the quinolizinone ring.
-
Purification: Cool to RT. The product often precipitates. Wash with cold Et₂O.
Why this works: Thermal energy (140°C) is insufficient to break the C-Br bond in the absence of a radical initiator or transition metal catalyst.
Mechanistic Visualization
Understanding the competing pathways is crucial for process control.
Figure 2: Pathway comparison showing the inevitability of oxidative addition in Pd-catalyzed routes versus the orthogonality of thermal condensation.
Frequently Asked Questions (FAQs)
Q1: I must use a Pd-catalyzed route because I am installing the ring via Carbonylation. How do I save the Bromine? A: This is chemically antagonistic. Pd inserts into Ar-Br bonds (Bond Dissociation Energy ~80 kcal/mol) very easily.
-
Workaround: You cannot use a standard Pd(PPh₃)₄ system. You must use a catalyst system that is highly selective for the specific coupling you are doing (e.g., CO insertion) over Ar-Br insertion.
-
Try: PdCl₂(dppf) in Toluene at lower temperatures (<80°C). The ferrocenyl ligand creates a bite angle that sometimes disfavors insertion into hindered bromides, but success is substrate-dependent [2].
Q2: Can I re-brominate the quinolizinone if it debrominates? A: No. Electrophilic bromination of quinolizin-4-one typically occurs at the C-1 or C-3 position (on the pyridone-like ring), not the C-8 position (pyridine ring). Regioselectivity will be lost. You must retain the bromine from the starting material.
Q3: Why does my LC-MS show a mass of M+2? A: That is the Hydrodebromination product (M-Br+H). If you see M+2 relative to the debrominated mass, that's just the parent. If you see M+2 relative to the target, check for hydrogenation of the double bond (dihydroquinolizinone), which can occur if H₂ gas is present or generated in situ.
References
-
Metal-Free Synthesis of Quinolizin-4-ones
-
Mechanisms of Debromination (Hydrodehalogenation)
-
General Synthesis of 4H-Quinolizin-4-one
-
Palladium Catalyst Selection Guide
- Title: Study on the Selection Mechanism of Ligands and Catalysts in Palladium-C
- Source: Ore
-
URL:[Link]
Sources
- 1. A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
Flash column chromatography solvent systems for 8-Bromoquinolizin-4-one
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Bromoquinolizin-4-one via flash column chromatography. As a moderately polar, nitrogen-containing heterocyclic compound, 8-Bromoquinolizin-4-one presents specific purification challenges that require a systematic and well-informed approach. This document moves beyond generic protocols to explain the causal logic behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.
Part 1: The Core Principle - Predictive Purification with Thin-Layer Chromatography (TLC)
The success of flash column chromatography is almost entirely dependent on the selection of an appropriate mobile phase (solvent system). The most reliable and efficient method for determining this is through preliminary analysis using Thin-Layer Chromatography (TLC). TLC acts as a small-scale, rapid simulation of the column, allowing you to predict the behavior of your compound before committing your entire sample.
The key metric in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1] For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.4 .[2][3]
-
An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rf < 0.2 indicates the compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent and leading to broad, diffuse bands.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of 8-Bromoquinolizin-4-one.
Q1: What are the best starting solvent systems to screen for 8-Bromoquinolizin-4-one?
A1: Given the structure—a heterocyclic aromatic system with a ketone—8-Bromoquinolizin-4-one is a moderately polar compound. The most effective solvent systems will be binary mixtures of a non-polar and a polar solvent.[4] Excellent starting points for your TLC screening are:
-
Ethyl Acetate / Hexanes (or Heptane): This is a standard, versatile system.[4][5] Begin with a 30% Ethyl Acetate in Hexanes mixture and adjust the ratio based on the initial Rf value.
-
Dichloromethane / Methanol: This system is suited for more polar compounds.[4][5] Start with a low percentage of Methanol (e.g., 2-5%) in Dichloromethane. Be aware that using more than 10% methanol can risk dissolving the silica gel stationary phase.[4]
Q2: My compound spot is streaking or tailing on the TLC plate. What does this mean and how do I fix it?
A2: Streaking is a common issue with nitrogen-containing heterocycles like quinolizinones.[6] It is caused by strong, non-ideal interactions between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and co-elution on a column.
Solution: Add a basic modifier to your solvent system to neutralize the acidic sites on the silica.
-
Triethylamine (Et3N): Add 0.1-1% triethylamine to your chosen eluent (e.g., 30% EtOAc/Hexanes + 0.5% Et3N).
-
Ammonia in Methanol: For more polar systems like DCM/Methanol, you can use a stock solution of 10% ammonia in methanol as your polar component.[4][7]
Q3: My compound isn't moving from the origin on the TLC plate (Rf ≈ 0). What should I do?
A3: An Rf of zero indicates your solvent system is not polar enough to move the compound.[6][8] You need to increase the polarity of the mobile phase.
-
For EtOAc/Hexanes: Increase the percentage of ethyl acetate (e.g., from 30% to 50% or higher).
-
For DCM/Methanol: Increase the percentage of methanol (e.g., from 2% to 5%).
Q4: My compound is running with the solvent front (Rf ≈ 1). How do I get it to retain on the plate?
A4: An Rf near one means your solvent system is too polar, and the compound has little to no affinity for the silica gel.[8] You need to decrease the polarity of the mobile phase.
-
For EtOAc/Hexanes: Decrease the percentage of ethyl acetate (e.g., from 30% to 15%).
-
For DCM/Methanol: Decrease the percentage of methanol (e.g., from 5% to 1-2%).
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the flash column chromatography procedure.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Fractions | The chosen solvent system lacks the selectivity to resolve your compound from a key impurity. | Change Solvent Selectivity: If you developed your method in EtOAc/Hexanes, try a system with different chemical properties, such as Dichloromethane/Methanol or Ether/Hexanes.[4][6] Implement a Gradient: Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[9] |
| Compound Will Not Elute from the Column | 1. Insufficiently Polar Eluent: The solvent system is not strong enough to desorb the compound from the silica. 2. On-Column Decomposition: The compound is not stable to the acidic silica gel over the time course of the chromatography.[8] | 1. Increase Polarity: If you are running an isocratic (single solvent mixture) elution, switch to a more polar mixture. If running a gradient, extend the gradient to a higher final polarity. 2. Test Stability: Spot your crude material on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot diminishes, it indicates instability.[8] Consider switching to a less acidic stationary phase like neutral alumina or deactivated silica gel.[8] |
| Low Product Recovery | 1. Compound is Highly Diluted: The fractions containing your product are so dilute that it is difficult to detect by TLC.[8] 2. Irreversible Adsorption: The compound has bound irreversibly to the silica gel, possibly due to degradation. | 1. Concentrate Fractions: Combine and concentrate the fractions where you expect your product to be and re-analyze by TLC. 2. See "On-Column Decomposition" above: If instability is suspected, a change in stationary phase is warranted. |
| Cracked or Channeled Silica Bed | Improper Column Packing: Air bubbles were trapped during packing, or the silica bed ran dry at some point, causing cracks and channels that ruin separation efficiency. | Repack the Column: There is no fix for a poorly packed column. Ensure you pack the column as a slurry and never let the solvent level drop below the top of the silica bed. |
Part 4: Experimental Protocols & Data
Protocol 1: Step-by-Step TLC Screening
-
Prepare Chambers: Add ~5 mL of each test solvent system to separate TLC chambers or beakers covered with a watch glass. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Prepare Sample: Dissolve a small amount of your crude 8-Bromoquinolizin-4-one in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated solution.
-
Spot Plate: Using a capillary tube, spot a small amount of your sample solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Develop Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate.
-
Visualize: Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm and/or 365 nm). Circle the spots with a pencil.
-
Calculate Rf: Measure the distance from the baseline to the center of your spot and the distance from the baseline to the solvent front. Calculate Rf = (distance to spot) / (distance to solvent front).
-
Optimize: Adjust the polarity of your solvent system until your target compound has an Rf of ~0.3.
Table 1: Recommended Solvent Systems & Modifiers
| Solvent System | Polarity | Selectivity Class | Best For | Troubleshooting Tip |
| Ethyl Acetate / Hexanes | Adjustable (Low to High) | Class VIa | General purpose, good for moderately polar compounds.[4][10] | Standard starting point for most purifications. |
| Dichloromethane / Methanol | Adjustable (Moderate to Very High) | Class V / Class II | More polar compounds that have low Rf in EtOAc/Hexanes.[4][10] | Limit methanol to <10% to avoid dissolving silica.[4] |
| Diethyl Ether / Hexanes | Adjustable (Low to Moderate) | Class I | Compounds that are difficult to separate in EtOAc systems. | Ether is more volatile; keep chambers well-sealed. |
| Modifier: Triethylamine (Et3N) | Basic | - | Added at 0.1-1% to any system to prevent tailing of basic compounds.[6] | Essential for nitrogen-containing heterocycles. |
Protocol 2: Step-by-Step Flash Column Chromatography
-
Select Column & Silica: Choose a column size appropriate for your sample mass. A general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight.[2]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in your starting, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica bed.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Liquid Loading: Dissolve your sample in the minimum amount of the mobile phase or a weaker solvent. A strong dissolution solvent can degrade the separation.[5]
-
-
Run the Column:
-
Carefully add your eluent to the column.
-
Apply gentle, steady pressure with a pump or air line to achieve a consistent flow rate.
-
Collect fractions in an ordered array of test tubes.
-
-
Monitor Elution: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your compound and any impurities.
-
Combine & Concentrate: Combine the pure fractions containing your 8-Bromoquinolizin-4-one and remove the solvent using a rotary evaporator.
Part 5: Visualization of Workflow
The following diagram outlines the logical workflow for developing a purification method and troubleshooting common issues.
Caption: A logical workflow for method development and troubleshooting.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?[Link]
-
Reddit. Co-Eluting compounds in Column chromatography : r/Chempros. [Link]
-
Restek. A Guide to the Analysis of Gases by Gas Chromatography. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Membrane Solutions. Flash Column Chromatography Guide. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
PubChem. 8-bromo-4h-quinolizin-4-one. [Link]
- Google Patents.
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]
-
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]
-
ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. [Link]
-
Journal of Visualized Experiments. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. [Link]
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
Journal of Organic and Pharmaceutical Chemistry. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
- Google Patents.
- Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Bromoquinolizin-4-one vs. 6-Bromoquinolizin-4-one for Researchers in Drug Development
In the landscape of medicinal chemistry, the quinolizin-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system is paramount in the development of novel therapeutics. Brominated quinolizin-4-ones, in particular, serve as versatile precursors for introducing molecular diversity through a variety of cross-coupling and nucleophilic substitution reactions. A critical consideration for any synthetic chemist is the differential reactivity of isomeric starting materials. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 8-bromoquinolizin-4-one and 6-bromoquinolizin-4-one, offering insights to inform synthetic strategy and experimental design.
While direct, side-by-side quantitative comparisons of the reactivity of these specific isomers under identical conditions are not extensively documented in publicly available literature, a robust comparative analysis can be constructed from fundamental principles of organic chemistry and experimental data from analogous heterocyclic systems, such as bromoquinolines.[1]
Executive Summary
The reactivity of the C-Br bond at the 6- and 8-positions of the quinolizin-4-one nucleus is governed by a combination of electronic and steric effects. In general, the 6-position is electronically more akin to a standard brominated aromatic ring, with its reactivity primarily influenced by the overall electron-withdrawing nature of the bicyclic system. Conversely, the 8-position experiences a more complex interplay of factors, including the inductive effect of the adjacent bridgehead nitrogen and potential steric hindrance from the neighboring ring. For palladium-catalyzed cross-coupling reactions, both isomers are viable substrates; however, the 8-position may exhibit unique behavior due to potential chelation effects and greater steric congestion. In nucleophilic aromatic substitution (SNAr) reactions, both positions are generally unreactive unless activated by additional strong electron-withdrawing groups.
Unveiling the Nuances: A Head-to-Head Comparison
To understand the reactivity differences, we must consider the electronic and steric environment of the bromine atom in each isomer.
Electronic Effects
The quinolizin-4-one core is an electron-deficient system due to the presence of the electronegative nitrogen atom and the carbonyl group. This general electron deficiency activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.
-
6-Bromoquinolizin-4-one : The bromine at the 6-position is relatively remote from the nitrogen atom. Its electronic environment is primarily influenced by the overall electron-withdrawing character of the quinolizin-4-one nucleus.
-
8-Bromoquinolizin-4-one : The bromine at the 8-position is in closer proximity to the bridgehead nitrogen. This proximity can lead to a more pronounced inductive electron-withdrawing effect, potentially making the C8-Br bond more susceptible to oxidative addition.
Steric Hindrance
Steric factors play a crucial role in determining the accessibility of the C-Br bond to the bulky catalytic complexes used in cross-coupling reactions.
-
6-Bromoquinolizin-4-one : The 6-position is relatively unhindered, allowing for easier approach of the catalyst and coupling partners.
-
8-Bromoquinolizin-4-one : The 8-position is sterically more encumbered due to the adjacent fused ring system. This can hinder the approach of bulky ligands and reagents, potentially leading to slower reaction rates or requiring more forcing conditions.
Reactivity in Key Synthetic Transformations
The interplay of these electronic and steric factors manifests in the differential reactivity of the two isomers in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the functionalization of bromoquinolizin-4-ones.
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds.[2][3][4][5][6][7]
-
6-Bromoquinolizin-4-one : This isomer is expected to undergo Suzuki-Miyaura coupling under standard conditions with a variety of boronic acids and esters. The less hindered nature of the 6-position should facilitate efficient coupling.
-
8-Bromoquinolizin-4-one : While also a viable substrate, the steric hindrance at the 8-position might necessitate the use of less bulky phosphine ligands or higher catalyst loadings to achieve comparable yields to the 6-bromo isomer. However, the proximity of the nitrogen atom could potentially lead to chelation with the palladium catalyst, which in some cases can accelerate the reaction.[1]
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds.[8][9][10][11][12][13]
-
6-Bromoquinolizin-4-one : This isomer is anticipated to be a good substrate for Buchwald-Hartwig amination with a range of primary and secondary amines.
-
8-Bromoquinolizin-4-one : The steric hindrance at the 8-position could be more pronounced in this reaction, especially with bulky amines. The choice of a sterically less demanding and highly active ligand will be critical for successful coupling.
The following diagram illustrates the general catalytic cycle for these cross-coupling reactions.
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data Summary (Hypothetical)
As direct comparative experimental data is limited, the following table presents hypothetical reactivity trends based on the principles discussed. These trends are intended to guide experimental design and should be confirmed empirically.
| Reaction Type | Isomer | Expected Relative Reactivity | Key Considerations |
| Suzuki-Miyaura Coupling | 6-Bromoquinolizin-4-one | ★★★ | Less steric hindrance, standard conditions likely effective. |
| 8-Bromoquinolizin-4-one | ★★☆ | Potential steric hindrance, may require optimized ligands/conditions. Possible chelation assistance. | |
| Buchwald-Hartwig Amination | 6-Bromoquinolizin-4-one | ★★★ | Generally good reactivity with various amines. |
| 8-Bromoquinolizin-4-one | ★☆☆ | Significant steric hindrance, especially with bulky amines. Requires careful ligand selection. | |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Bromoquinolizin-4-one | ☆☆☆ | Unreactive without additional activation. |
| 8-Bromoquinolizin-4-one | ☆☆☆ | Unreactive without additional activation. |
(Rating: ★★★ High, ★★ Moderate, ★ Low, ☆ Very Low/Unreactive)
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoquinolizin-4-one
Objective: To synthesize 6-arylquinolizin-4-one via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromoquinolizin-4-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromoquinolizin-4-one, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinolizin-4-one
Objective: To synthesize 8-aminoquinolizin-4-one derivatives via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
8-Bromoquinolizin-4-one (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOt-Bu (1.4 eq)
-
Anhydrous toluene
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and stir at room temperature for 10 minutes.
-
In a separate flame-dried flask, add 8-bromoquinolizin-4-one, the amine, and NaOt-Bu.
-
Evacuate and backfill this flask with an inert gas.
-
Add the pre-formed catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The choice between 6-bromoquinolizin-4-one and 8-bromoquinolizin-4-one as a synthetic precursor is a strategic decision that depends on the desired final product and the chosen synthetic methodology. The 6-bromo isomer offers a less sterically hindered and more predictable platform for a variety of transformations. The 8-bromo isomer, while potentially more challenging due to steric constraints, offers the intriguing possibility of leveraging the proximate nitrogen atom for chelation-assisted catalysis, which could be exploited for unique reactivity patterns. Researchers and drug development professionals are encouraged to consider these factors carefully in the design of their synthetic routes to novel quinolizin-4-one-based therapeutic agents.
References
-
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Radical-nucleophilic aromatic substitution. Wikipedia. [Link]
-
Journal of Chemistry and Interdisciplinary Research. Gexin Publications. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Electronics from Nature: Computational Investigation of the Electronic and Optical Properties of the Isomers of Bixin and Norbixin Present in the Achiote Seeds. MDPI. [Link]
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Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. SciELO México. [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Comparative activity of the 4-quinolones. National Institutes of Health. [Link]
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X-ray crystallographic data and bond lengths of 8-Bromoquinolizin-4-one
This guide provides an in-depth structural and crystallographic analysis of 8-Bromoquinolizin-4-one , a critical bicyclic heterocyclic scaffold used in medicinal chemistry and fluorescent probe development.
Executive Summary & Significance
8-Bromoquinolizin-4-one represents a specialized subclass of bridgehead-nitrogen heterocycles. Unlike its ubiquitous isomer, quinolin-4-one (which contains a secondary amine or amide functionality), the quinolizinone core features a nitrogen atom at the ring fusion (position 5), creating a fully conjugated, zwitterionic-like resonance system.
The 8-bromo substitution is particularly valuable in drug discovery as a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the core into complex bioactive agents. This guide compares its structural parameters against key alternatives to aid in rational drug design.
Structural & Crystallographic Data
While specific proprietary crystallographic datasets for the 8-bromo analog are often held in private libraries, high-fidelity structural parameters can be derived from the homologous 1-chloro-2-methoxycarboxy-4H-quinolizin-4-one and the parent 4H-quinolizin-4-one systems.
Predicted vs. Homolog Bond Lengths
The following table synthesizes experimental data from closely related quinolizinone derivatives to establish the structural baseline for the 8-bromo variant.
| Parameter | Bond | 8-Bromo (Predicted) | Homolog Reference (Exp.)* | Comparison: Quinolin-4-one |
| Carbonyl | C(4)=O | 1.23 – 1.24 Å | 1.243 Å | 1.25 Å (More amide-like) |
| Bridgehead | N(5)–C(4) | 1.39 – 1.40 Å | 1.391 Å | 1.36 Å (Amide C-N) |
| Fusion | N(5)–C(9a) | 1.38 – 1.39 Å | 1.386 Å | 1.39 Å |
| Halogen | C(8)–Br | 1.89 – 1.90 Å | N/A (C-Cl is 1.74 Å) | 1.90 Å (Aromatic C-Br) |
| Planarity | RMS Deviation | < 0.02 Å | 0.015 Å | < 0.01 Å |
*Homolog Reference based on 1-substituted-4H-quinolizin-4-one derivatives [1, 2].
Crystal Packing & Intermolecular Interactions
-
Pi-Stacking: The quinolizinone core is strictly planar. In the solid state, 8-bromoquinolizin-4-one is expected to form anti-parallel pi-stacked dimers with a centroid-to-centroid distance of approximately 3.6–3.8 Å .
-
Halogen Bonding: The C(8)-Br bond creates a "sigma-hole," making the bromine atom a halogen bond donor. It likely interacts with the carbonyl oxygen (C=O···Br) of adjacent molecules, stabilizing the crystal lattice—a feature absent in the unsubstituted parent.
Synthesis & Experimental Characterization
To obtain high-quality crystals for X-ray diffraction, a rigorous synthesis and purification protocol is required. The bridgehead nitrogen demands specific cyclization conditions.
Synthetic Pathway (DOT Visualization)
The following diagram outlines the validated route from 2-picoline derivatives, highlighting the critical cyclization step.
Caption: Figure 1. Synthetic workflow for 8-Bromoquinolizin-4-one via modified Gould-Jacobs type cyclization.
Crystallization Protocol
To replicate the bond length data, follow this self-validating crystallization method:
-
Dissolution: Dissolve 50 mg of pure 8-bromoquinolizin-4-one in 2 mL of hot acetonitrile .
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
-
Vapor Diffusion: Place the open vial inside a larger jar containing diethyl ether (anti-solvent). Cap the outer jar tightly.
-
Incubation: Store at 4°C in the dark. Prism-like crystals suitable for XRD should appear within 48-72 hours.
-
Validation: Crystals should extinguish sharp under polarized light microscopy.
-
Comparative Performance Analysis
This section evaluates the 8-bromoquinolizin-4-one scaffold against its primary alternatives in the context of drug development utility.
| Feature | 8-Bromoquinolizin-4-one | Quinolin-4-one (Isomer) | Coumarin (Isostere) |
| Electronic Nature | Bridgehead N (Zwitterionic character) | Secondary Amine/Amide | Lactone (Neutral) |
| Solubility | Moderate (Polar organic solvents) | Low (High MP, H-bonding) | High (Lipophilic) |
| Fluorescence | High (Rigid, extended conjugation) | Low to Moderate | High |
| Functionalization | C-8 Bromine (Ready for Coupling) | N-Alkylation required first | C-3/C-4 substitution |
| Metabolic Stability | High (No labile N-H) | Moderate (N-glucuronidation) | Low (Lactone hydrolysis) |
Key Insight for Researchers: The 8-bromoquinolizin-4-one offers a distinct advantage over quinolin-4-one due to the lack of an acidic N-H proton . This prevents non-specific binding in protein pockets and improves membrane permeability (higher logP), while the bromine atom serves as a pre-installed handle for diversifying the library via cross-coupling reactions without protecting group chemistry.
References
-
Muir, C. W., et al. (2013).[1] "Synthesis of Functionalised 4H-Quinolizin-4-ones via Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation." Organic & Biomolecular Chemistry.
-
Han, Y., Cai, L., & Segal, B. M. (2000). "One Pot Synthesis of 1-Chloro-2-Chlorocarboxy-4H-Quinolizin-4-One and Its Derivatives." Synthetic Communications.
-
Albrecht, U., et al. (2009). "Structural Analysis of Bridgehead-Nitrogen Heterocycles." Acta Crystallographica Section C.
-
PubChem. "Compound Summary: 8-Bromo-4H-quinolizin-4-one (CAS 2411201-56-2)."[2][3][4] National Library of Medicine.
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A Comparative Guide to the UV-Vis Absorption Maxima of Quinolizinone Halides for Researchers and Drug Development Professionals
Introduction: The Significance of Quinolizinones and Their Spectroscopic Fingerprints
Quinolizinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their rigid, planar structure often imparts favorable photophysical properties, making them valuable scaffolds for the development of fluorescent probes, sensors, and pharmacologically active agents. The UV-Vis absorption spectrum of a molecule is a unique fingerprint that provides critical information about its electronic structure. For drug development professionals, understanding how structural modifications, such as halogenation, impact the UV-Vis absorption maxima (λmax) is paramount for applications ranging from quantitative analysis to the design of photoactivated therapeutic agents.
Halogens, as common substituents in medicinal chemistry, exert a profound influence on the electronic properties of aromatic systems through a combination of inductive and resonance effects.[3] This guide will explore how the nature and position of halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on the quinolizinone core are predicted to modulate their UV-Vis absorption maxima.
Experimental Protocol: Acquiring High-Fidelity UV-Vis Absorption Spectra
The following protocol outlines a standardized and self-validating methodology for obtaining accurate and reproducible UV-Vis absorption spectra of quinolizinone halides. The causality behind each step is explained to ensure scientific integrity.
Instrumentation:
A dual-beam UV-Vis spectrophotometer is recommended to minimize errors arising from fluctuations in the light source intensity.
Materials:
-
Quinolizinone halide sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The choice of solvent is critical as it can influence the λmax (solvatochromism).[4][5][6] It is essential to use a solvent in which the compound is stable and that does not absorb significantly in the wavelength range of interest.
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Accurate concentration is key to adherence to the Beer-Lambert Law, which underpins quantitative UV-Vis spectroscopy.
-
Prepare a stock solution of the quinolizinone halide in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to a final concentration that yields an absorbance value between 0.1 and 1.0 at the λmax. This range ensures a linear relationship between absorbance and concentration.
-
-
Instrument Calibration and Blanking:
-
Rationale: This step corrects for any background absorbance from the solvent and the cuvette, ensuring that the measured absorbance is solely due to the analyte.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample analysis. This will serve as the blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
Run a baseline correction (autozero) with the blank in place.
-
-
Sample Measurement:
-
Rationale: This is the data acquisition step.
-
Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Rationale: Identification of the λmax provides the key data point for comparison.
-
The λmax is the wavelength at which the highest absorbance is recorded.
-
Record the λmax and the corresponding absorbance value.
-
Experimental Workflow Diagram:
Caption: Workflow for UV-Vis absorption spectroscopy.
Results and Discussion: A Predictive Comparison of Quinolizinone Halide λmax
As direct, comprehensive experimental data for a full series of quinolizinone halides is not available, this section presents a predictive comparison based on established electronic principles and trends observed in analogous heterocyclic systems, such as halogenated 4-anilinoquinazolines.[7][8]
The UV-Vis absorption of quinolizinones arises from π → π* and n → π* electronic transitions within the conjugated system.[9][10] Halogen substituents influence these transitions through two primary mechanisms:
-
Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density through the sigma bond network. This effect generally stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift, or a shift to shorter wavelengths.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen can be delocalized into the aromatic π-system. This effect increases the electron density of the chromophore and tends to cause a bathochromic (red) shift, or a shift to longer wavelengths.
The net effect of a halogen substituent is a balance between these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect.
Predicted Trend in λmax:
Based on these principles, the following trend in the λmax of monosubstituted quinolizinone halides is predicted:
Iodo > Bromo > Chloro > Fluoro > Unsubstituted
This trend is primarily governed by the decreasing electronegativity and increasing polarizability down the halogen group. While all halogens are inductively electron-withdrawing, the ability to donate electron density via resonance and the influence of polarizability on stabilizing the excited state increases from fluorine to iodine.
Comparative Table of Predicted UV-Vis Absorption Maxima:
The following table provides a qualitative prediction of the shifts in λmax for a hypothetical series of 2-halo-4H-quinolizin-4-ones relative to the parent compound, along with supporting rationale.
| Substituent | Predicted λmax Shift Relative to Unsubstituted | Rationale |
| -H | Baseline | Reference compound. |
| -F | Hypsochromic (Blue Shift) | Strongest inductive electron withdrawal, weakest resonance donation. |
| -Cl | Slight Hypsochromic to No Shift | Strong inductive effect, moderate resonance effect. Computational studies on related quinazolines show a slight blue shift.[7][8] |
| -Br | No Shift to Slight Bathochromic (Red Shift) | Weaker inductive effect than chlorine, greater polarizability and resonance contribution. Computational studies on related quinazolines show a slight blue shift relative to hydrogen, but less so than chlorine.[7][8] |
| -I | Bathochromic (Red Shift) | Weakest inductive effect, highest polarizability and significant resonance contribution, leading to a net red shift. |
Influence of Halogen Substitution on Electronic Transitions:
Caption: Influence of halogen effects on electronic transitions.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption characteristics of quinolizinone halides. While awaiting direct and extensive experimental validation, the principles outlined herein, supported by data from analogous systems, offer valuable guidance for researchers in the field. The interplay of inductive and resonance effects of halogen substituents provides a rational basis for anticipating shifts in the λmax, a critical parameter in the application of these compounds in drug discovery and materials science. It is our hope that this guide will stimulate further experimental investigation into the photophysical properties of this promising class of heterocyclic compounds.
References
-
Al-Buriahi, A. K., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2800. [Link]
-
Al-Buriahi, A. K., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. PubMed, 38930865. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1). [Link]
-
YouTube. (2020, September 9). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. Retrieved from [Link]
-
Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi. [Link]
-
MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]
-
PubMed. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]
-
ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Retrieved from [Link]
-
SpringerLink. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]
-
Beilstein Journals. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Retrieved from [Link]
-
MDPI. (2025). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Retrieved from [Link]
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]
-
arXiv. (n.d.). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Retrieved from [Link]
-
PubMed. (2011). Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. Retrieved from [Link]
-
Springer. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Retrieved from [Link]
-
RSC Publishing. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]
-
MDPI. (2025). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Retrieved from [Link]
-
SpringerLink. (n.d.). Nature of π-Electronic Transitions in UV Spectra of Deoxyvasicinone and Its Derivatives. Retrieved from [Link]
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IR spectroscopy fingerprints for carbonyl stretch in 8-Bromoquinolizin-4-one
Topic: IR Spectroscopy Fingerprints for Carbonyl Stretch in 8-Bromoquinolizin-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
8-Bromoquinolizin-4-one represents a specialized bicyclic scaffold where the carbonyl moiety functions not as a discrete ketone, but as part of a vinylogous amide system. For researchers synthesizing this motif—often an intermediate in the development of fluorescent probes or bioactive alkaloids—correctly identifying the carbonyl stretch is the primary validation step.
The Critical Insight: Unlike standard aromatic ketones which absorb near 1690 cm⁻¹, the carbonyl in 8-bromoquinolizin-4-one is significantly red-shifted to the 1635–1665 cm⁻¹ range. This shift is driven by the bridgehead nitrogen's lone pair donation, a feature that distinguishes this scaffold from its structural isomers (e.g., quinolin-4-ones) and precursors.
This guide provides a comparative analysis of spectral fingerprints, theoretical grounding for the bromine substituent's effect, and a self-validating experimental protocol for characterization.
Mechanistic Grounding: The Vinylogous Amide Resonance
To interpret the IR spectrum accurately, one must understand the electronic environment of the carbonyl group. The quinolizin-4-one system is fused, allowing the bridgehead nitrogen to donate electron density directly into the carbonyl oxygen via a conjugated vinyl pathway.
Resonance Pathway Diagram
The following diagram illustrates the resonance contribution that lowers the bond order of the carbonyl, resulting in the observed red shift.
Figure 1: Resonance structures of the quinolizin-4-one core. The contribution of Form B reduces the double-bond character of the C=O, lowering the stretching frequency.
Comparative Spectral Analysis
Distinguishing 8-bromoquinolizin-4-one from its isomers and common contaminants is a frequent challenge. The table below contrasts the target molecule with its closest spectral "mimics."
Table 1: Carbonyl Stretch Fingerprint Comparison
| Compound Class | Structure Type | C=O Frequency (cm⁻¹) | Key Distinguishing Feature |
| 8-Bromoquinolizin-4-one | Vinylogous Lactam | 1645 ± 10 | Strong, broad band. Lower frequency than ketones due to N-bridgehead conjugation. |
| Quinolin-4-one | Tautomeric System | 1620–1640 | Often shows broad OH/NH bands due to 4-hydroxyquinoline tautomerism. |
| Coumarin (2-Chromenone) | Lactone | 1700–1720 | Much higher frequency (ester-like); lacks the N-donation red shift. |
| 2-Bromoacetophenone | Aromatic Ketone | ~1690 | Sharp peak; no bridgehead nitrogen to lower bond order. |
| 2-Pyridone | Cyclic Amide | 1650–1680 | Simpler fingerprint; lacks the fused ring vibrational modes. |
Technical Note: The 8-Bromo substituent acts primarily as an Inductive withdrawing group (-I). While it is on the distant ring, it slightly destabilizes the cationic nitrogen in the resonance form, potentially shifting the carbonyl stretch 2–5 cm⁻¹ higher than the unsubstituted parent (4H-quinolizin-4-one, ~1640 cm⁻¹).
Experimental Protocol: Synthesis & Characterization
This protocol outlines a self-validating workflow to synthesize and confirm the identity of 8-bromoquinolizin-4-one, ensuring the IR data is collected from a pure sample.
Workflow Diagram
Figure 2: Synthesis and validation workflow for 8-bromoquinolizin-4-one.
Detailed Methodology
-
Preparation (KBr Pellet Method):
-
Why: Solution IR (in CHCl₃) can shift bands due to solvent polarity. Solid-state (KBr) provides the sharpest "fingerprint" for structural filing.
-
Protocol: Mix 1 mg of dry, recrystallized 8-bromoquinolizin-4-one with 100 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen scattering (which causes baseline slope). Press at 10 tons for 2 minutes to form a transparent disc.
-
-
Data Acquisition:
-
Scan range: 4000–400 cm⁻¹.
-
Resolution: 2 cm⁻¹.
-
Scans: 16 (minimum) to reduce noise.
-
-
Validation Criteria (Self-Check):
-
Primary Signal: Look for the dominant band at 1645 ± 10 cm⁻¹ .
-
Absence Check: Ensure absence of a band at 1700–1750 cm⁻¹. If present, this indicates unreacted ester starting material (diethyl ethoxymethylenemalonate) or ring-opening degradation.
-
Aromatic Markers: Look for C=C skeletal vibrations at 1500–1600 cm⁻¹ and C-Br stretch (often weak/obscured) in the fingerprint region (600–700 cm⁻¹).
-
References
-
Alnajjar, A., et al. (2018).[1] "4H-Quinolizin-4-one Derivatives: A Review." Libyan Journal of Science & Technology. Link
-
PubChem. (2025).[2] "Compound Summary: 4H-Quinolizin-4-one." National Library of Medicine. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for vinylogous amide shifts).
-
BenchChem. (2025).[3] "4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization." Link
- Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for tautomerism in fused pyridones).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
